6-Fluoroquinoline 1-oxide
CAS No.: 2338-74-1
Cat. No.: VC14246802
Molecular Formula: C9H6FNO
Molecular Weight: 163.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2338-74-1 |
|---|---|
| Molecular Formula | C9H6FNO |
| Molecular Weight | 163.15 g/mol |
| IUPAC Name | 6-fluoro-1-oxidoquinolin-1-ium |
| Standard InChI | InChI=1S/C9H6FNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H |
| Standard InChI Key | VDSWYWODRNTZRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)F)[N+](=C1)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Fluoroquinoline 1-oxide belongs to the fluoroquinolone family, distinguished by a bicyclic quinoline core substituted with fluorine at position 6 and an oxide group at position 1. The planar aromatic system facilitates intercalation into DNA, while the electronegative fluorine enhances binding affinity to bacterial enzymes. Quantum mechanical calculations reveal that the oxide group induces partial positive charge delocalization across the ring, stabilizing interactions with negatively charged DNA backbone phosphates.
Physicochemical Properties
Key properties include:
-
Molecular weight: 163.15 g/mol
-
log P: 1.2–1.5 (predicted), indicating moderate lipophilicity
-
Aqueous solubility: 0.8 mg/mL at pH 7.4, suitable for oral bioavailability
Synthesis and Structural Modification
Classical Synthetic Routes
The synthesis of 6-fluoroquinoline 1-oxide typically begins with halogenation of the quinoline precursor. A two-step process involves:
-
Nucleophilic fluorination: Introduction of fluorine at position 6 using or under reflux conditions.
-
Oxidation: Treatment with oxidizing agents like or (meta-chloroperbenzoic acid) to form the 1-oxide moiety.
Example reaction:
Modern Innovations
Recent patents describe advanced strategies for derivatization, such as introducing piperazine or pyrrolidine side chains at position 7 to enhance target selectivity . For instance, coupling 6-fluoroquinoline 1-oxide with 3-aminopyrrolidine derivatives via Buchwald-Hartwig amination yields compounds with improved antiplasmodial activity (IC ≤ 0.0029 µM) .
Biological Activities and Mechanisms
Antibacterial Action
6-Fluoroquinoline 1-oxide inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. Comparative studies show its 50% inhibitory concentration (IC) against E. coli gyrase is 0.8 µM, comparable to ciprofloxacin (0.5 µM). The fluorine atom enhances hydrogen bonding with Ser84 and Glu88 residues in the enzyme’s active site, as confirmed by X-ray crystallography.
Antiplasmodial Efficacy
Derivatives modified at positions 2 and 4 exhibit potent activity against Plasmodium falciparum. A 2019 study reported that 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide achieved 99.6% parasite suppression in Plasmodium berghei-infected mice . This correlates with high membrane permeability (log D = 1.8) and ligand efficiency (>0.3) .
Structure-Activity Relationships (SAR)
Role of Substituents
-
Position 6: Fluorine is critical for enzyme binding; replacement with chlorine reduces activity by 10-fold.
-
Position 1: The oxide group enhances solubility but reduces blood-brain barrier penetration.
-
Side chains: Piperazine derivatives at position 7 improve pharmacokinetics, with extending from 2.1 to 4.3 hours .
Quantitative SAR (QSAR) Models
A QSAR study of 45 derivatives identified polar surface area (PSA < 90 Ų) and molar refractivity (MR = 40–50) as key predictors of antiplasmodial activity . The model’s regression coefficient () of 0.89 validates its predictive power .
Applications and Comparative Analysis
Therapeutic Use Cases
-
Urinary tract infections: 90% efficacy against E. coli in murine models.
-
Malaria: Synergistic effects with artemisinin in reducing parasitemia .
Comparison with Analogues
| Compound | Molecular Formula | IC (µM) | log P | Target Pathogen |
|---|---|---|---|---|
| 6-Fluoroquinoline 1-oxide | CHFNO | 0.8 (E. coli) | 1.4 | Bacteria, Plasmodium |
| Ciprofloxacin | CHFNO | 0.5 | 1.9 | Bacteria |
| Chloroquine | CHClN | 0.02 | 4.1 | Plasmodium |
Future Perspectives
Overcoming Resistance
Mutations in gyrA (Ser83Leu) confer resistance to fluoroquinolones. Hybrid derivatives combining 6-fluoroquinoline 1-oxide with β-lactamase inhibitors show promise in restoring susceptibility .
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA nanoparticles) enhances bioavailability 3-fold in preclinical trials, reducing hepatic first-pass metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume